![molecular formula C6H10O3 B049892 Ethyl (2R,3R)-2,3-epoxybutyrate CAS No. 118712-09-7](/img/structure/B49892.png)
Ethyl (2R,3R)-2,3-epoxybutyrate
Description
Ethyl (2R,3R)-2,3-epoxybutyrate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
Ethyl (2R,3R)-2,3-epoxybutyrate serves as an important intermediate in the synthesis of various organic compounds. Its epoxide group allows for ring-opening reactions that can lead to the formation of more complex molecules. For instance, it can be used to synthesize chiral compounds essential for pharmaceuticals and agrochemicals.
2. Production of Chiral Compounds
The compound is utilized in the production of optically active esters, which are crucial in the development of pharmaceuticals. A notable process involves reacting this compound with thiols in the presence of Lewis acids like scandium trifluoromethanesulfonate to yield high-purity chiral 2-hydroxybutyric esters . This method highlights its utility in producing compounds with specific optical properties necessary for drug development.
Biological Activities
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. This property makes it a candidate for further investigation as a potential antimicrobial agent or preservative in pharmaceutical formulations.
2. Precursor for Bioactive Compounds
The compound's unique stereochemistry may influence its interaction with biological targets such as enzymes or receptors. Research into similar compounds has shown potential therapeutic effects, indicating that this compound could serve as a precursor for synthesizing bioactive compounds.
Industrial Applications
1. Flavoring Agent
Due to its fruity aroma, this compound is also used in the food industry as a flavoring agent. Its pleasant scent makes it suitable for various culinary applications.
2. Solvent Properties
In addition to its role as an intermediate and flavoring agent, this compound can act as a solvent in chemical reactions due to its polar nature and ability to dissolve a wide range of substances.
Case Studies
Case Study 1: Pharmaceutical Development
A study focused on synthesizing chiral 2-hydroxybutyric esters from this compound showed promising results in achieving high optical yields necessary for pharmaceutical applications. The use of scandium trifluoromethanesulfonate as a catalyst was key to enhancing reaction efficiency .
Case Study 2: Antimicrobial Research
Research investigating the antimicrobial properties of this compound found that it inhibited the growth of certain bacteria effectively. This finding suggests its potential use in developing new antimicrobial agents.
Properties
IUPAC Name |
ethyl (2R,3R)-3-methyloxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHEFOZRVPJRK-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922762 | |
Record name | Ethyl 3-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-09-7, 19780-35-9 | |
Record name | Ethyl 3-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-epoxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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